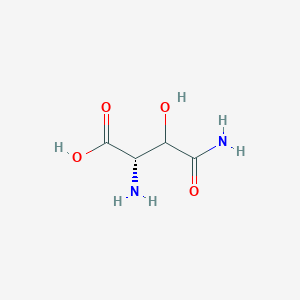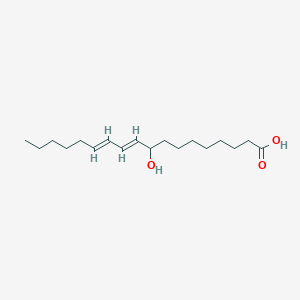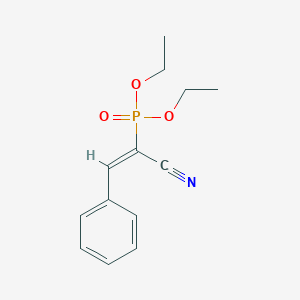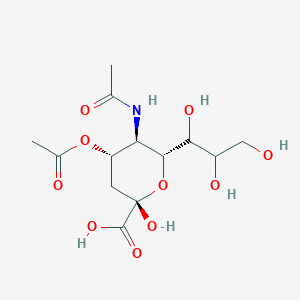
(E)-4-(1-Methyl-2-phenylethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(1-Methyl-2-phenylethenyl)pyridine, also known as resveratrol, is a natural compound found in various plants, including grapes, peanuts, and berries. It has gained significant attention in the scientific community due to its potential health benefits, including anti-inflammatory and antioxidant properties.
作用机制
(E)-4-(1-Methyl-2-phenylethenyl)pyridine exerts its effects through various mechanisms. It activates the sirtuin family of proteins, which are involved in regulating cellular metabolism, DNA repair, and aging. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cell growth. Additionally, it inhibits the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the production of antioxidant enzymes, such as superoxide dismutase and catalase. It improves insulin sensitivity by increasing glucose uptake and reducing insulin resistance. Additionally, it improves cardiovascular health by reducing blood pressure, improving lipid profiles, and reducing the risk of atherosclerosis.
实验室实验的优点和局限性
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has several advantages for lab experiments. It is a natural compound that can be easily synthesized with high purity and yield. It has been extensively studied for its potential health benefits, making it a well-characterized compound. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of (E)-4-(1-Methyl-2-phenylethenyl)pyridine. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential as a dietary supplement for improving overall health and preventing age-related diseases. Additionally, further research is needed to investigate the optimal dosage and delivery methods for (E)-4-(1-Methyl-2-phenylethenyl)pyridine, as well as its potential side effects.
合成方法
(E)-4-(1-Methyl-2-phenylethenyl)pyridine can be synthesized through several methods, including the Wittig reaction, Heck reaction, and Grignard reaction. The Wittig reaction involves the condensation of an aldehyde with a phosphonium ylide, followed by a dehydration step. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The Grignard reaction involves the reaction of an aryl halide with magnesium, followed by the addition of a pyridine derivative. These methods have been used to produce (E)-4-(1-Methyl-2-phenylethenyl)pyridine with high purity and yield.
科学研究应用
(E)-4-(1-Methyl-2-phenylethenyl)pyridine has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and anti-aging properties. It has also been studied for its potential to improve cardiovascular health, cognitive function, and insulin sensitivity. Various in vitro and in vivo studies have been conducted to investigate the effects of (E)-4-(1-Methyl-2-phenylethenyl)pyridine on different diseases and physiological processes.
属性
CAS 编号 |
18150-12-4 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-[(E)-1-phenylprop-1-en-2-yl]pyridine |
InChI |
InChI=1S/C14H13N/c1-12(14-7-9-15-10-8-14)11-13-5-3-2-4-6-13/h2-11H,1H3/b12-11+ |
InChI 键 |
RSKRXANPEHDBRN-VAWYXSNFSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C2=CC=NC=C2 |
SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NC=C2 |
同义词 |
4-(1-METHYL-2-PHENYLVINYL)PYRIDINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B232128.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)





![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)

